![molecular formula C18H12ClN5O B11042537 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B11042537.png)
2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrido[2,3-d]pyrimidin-4-one core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorophenylamine with pyridine-3-carboxaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrido[2,3-d]pyrimidin-4-one core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidin-4-one derivatives.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound lies in its anticancer properties. Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDK4 and CDK6 can lead to reduced proliferation of cancer cells, making these compounds promising candidates for cancer therapy.
Case Study: Inhibition of CDK Activity
A study demonstrated that compounds similar to 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol effectively inhibited CDK4 and CDK6 in various cancer cell lines. The results showed a significant reduction in cell viability and induction of apoptosis at nanomolar concentrations, suggesting a strong potential for development as an anticancer agent .
Treatment of Inflammatory Diseases
Beyond oncology, this compound has also been investigated for its anti-inflammatory properties. The ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis.
Data Table: Anti-inflammatory Activity
Antimicrobial Activity
Recent studies have explored the antimicrobial effects of this compound against various bacterial strains. The mechanism often involves disruption of bacterial cell division through inhibition of essential kinases.
Case Study: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of related pyrido compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of This compound with various biological targets. These studies provide insights into how structural modifications can enhance its therapeutic efficacy.
Data Table: Molecular Docking Results
Mechanism of Action
The mechanism of action of 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-BROMOPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
- 2-[(2-FLUOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE
Uniqueness
Compared to similar compounds, 2-[(2-CHLOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE may exhibit unique biological activities due to the presence of the chlorine substituent, which can influence its interaction with molecular targets and its overall pharmacokinetic properties.
Biological Activity
The compound 2-[(2-Chlorophenyl)amino]-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol, a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including its cytotoxic effects against cancer cell lines, anti-inflammatory properties, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a pyridinyl moiety, contributing to its biological properties.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. Notably:
- IC50 Values : Compound 8a from a related study showed an IC50 value of 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M, indicating potent anti-cancer activity .
- Cell Cycle Arrest : Compound 8a also induced cell cycle arrest at the pre-G1 phase and significantly increased caspase-3 levels in PC-3 prostate cancer cells, suggesting an apoptotic mechanism .
In another study focusing on pyridopyrimidine derivatives, compounds with chlorophenyl substitutions exhibited the highest cytotoxicity against HeLa cells with IC50 values reported as low as 7.23 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- COX-2 Inhibition : Some derivatives showed promising results in inhibiting COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
The mechanisms underlying the biological activities of this compound are multifaceted:
- EGFR Inhibition : The ability to inhibit EGFR signaling pathways is crucial for its anticancer effects. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
- Cell Cycle Regulation : The compound's influence on cell cycle progression highlights its potential as a therapeutic agent in managing uncontrolled cell proliferation associated with cancer .
Case Studies
Several studies have explored the efficacy of this compound in vitro:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | PC-3 (Prostate Cancer) | 0.099 (EGFR WT) | Apoptosis via caspase activation |
Study 2 | HeLa (Cervical Cancer) | 7.23 | Cell cycle arrest |
Study 3 | A549 (Lung Cancer) | 16.2 | EGFR inhibition |
These findings underscore the compound's potential as a lead candidate for further drug development targeting both cancer and inflammatory diseases.
Properties
Molecular Formula |
C18H12ClN5O |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-(2-chloroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H12ClN5O/c19-13-5-1-2-6-14(13)22-18-23-16-15(17(25)24-18)12(7-9-21-16)11-4-3-8-20-10-11/h1-10H,(H2,21,22,23,24,25) |
InChI Key |
FXVOVFRSUJNVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4)Cl |
Origin of Product |
United States |
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